molecular formula C18H27N3O8S B2544292 N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide CAS No. 872976-25-5

N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide

Cat. No.: B2544292
CAS No.: 872976-25-5
M. Wt: 445.49
InChI Key: DGIICEHQCVOLQL-UHFFFAOYSA-N
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Description

The compound N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a synthetic sulfonamide derivative featuring a 1,3-oxazinan-2-ylmethyl backbone. Its structure includes a 3,4-dimethoxybenzenesulfonyl group and a 2-methoxyethyl ethanediamide moiety. Sulfonamide derivatives are commonly explored for enzyme inhibition, receptor modulation, or as intermediates in drug development due to their stability and bioavailability .

Properties

IUPAC Name

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O8S/c1-26-10-7-19-17(22)18(23)20-12-16-21(8-4-9-29-16)30(24,25)13-5-6-14(27-2)15(11-13)28-3/h5-6,11,16H,4,7-10,12H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIICEHQCVOLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide typically involves multiple steps, starting with the preparation of the oxazinan ring. This can be achieved through the reaction of appropriate amines with aldehydes or ketones under acidic conditions. The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the coupling of the oxazinan derivative with ethanediamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production at scale.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the oxazinan ring may interact with biological membranes, affecting cellular processes.

Comparison with Similar Compounds

N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-Oxazinan-2-yl]methyl}-N-(2-Methylpropyl)Ethanediamide

  • IUPAC Name : N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
  • Key Features :
    • Sulfonyl Group : 4-Fluorobenzenesulfonyl (electron-withdrawing fluorine substituent).
    • Ethanediamide Substituent : 2-Methylpropyl (branched alkyl chain).
    • Molecular Formula : C₁₇H₂₄FN₃O₅S
    • Molecular Weight : 401.45 g/mol
    • CAS Number : 869071-80-7
    • Purity : ≥95% .

Comparison :

  • The branched 2-methylpropyl group may confer greater lipophilicity, influencing membrane permeability.

N-({3-[(4-Fluoro-2-Methylphenyl)Sulfonyl]-1,3-Oxazinan-2-yl}Methyl)-N′-(2-Methoxybenzyl)Ethanediamide

  • IUPAC Name : N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide
  • Key Features :
    • Sulfonyl Group : 4-Fluoro-2-methylphenylsulfonyl (fluoro and methyl substituents).
    • Ethanediamide Substituent : 2-Methoxybenzyl (aromatic methoxy group).
    • CAS Number : 872724-06-6 .

Comparison :

  • The 2-methyl group on the benzenesulfonyl ring introduces steric effects, possibly altering binding affinity in biological systems.

Data Table: Structural and Physicochemical Comparison

Feature Target Compound Analog 1 Analog 2
Sulfonyl Substituent 3,4-Dimethoxybenzenesulfonyl 4-Fluorobenzenesulfonyl 4-Fluoro-2-methylphenylsulfonyl
Ethanediamide Group 2-Methoxyethyl 2-Methylpropyl 2-Methoxybenzyl
Molecular Formula Not Provided* C₁₇H₂₄FN₃O₅S C₂₂H₂₆FN₃O₆S
Molecular Weight Not Provided* 401.45 g/mol ~503.52 g/mol (estimated)
CAS Number Not Provided 869071-80-7 872724-06-6
Key Functional Groups Methoxy, Sulfonyl, Oxazinan Fluoro, Sulfonyl, Branched Alkyl Fluoro, Methyl, Methoxy, Aromatic

*Note: Specific data for the target compound (e.g., molecular formula, weight) is unavailable in the provided evidence.

Research Findings and Implications

  • Synthetic Pathways : Analogous compounds (e.g., ) often employ sulfonylation or substitution reactions using coupling agents like carbodiimides . The target compound’s synthesis likely involves similar steps.
  • Structure-Activity Relationship (SAR) :
    • Methoxy groups (electron-donating) vs. fluorine (electron-withdrawing) on the sulfonyl ring can modulate electronic properties and target selectivity.
    • The 2-methoxyethyl chain may improve aqueous solubility compared to bulkier substituents in analogs .

Biological Activity

N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C14H20N2O5S\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_5\text{S}

This structure includes a sulfonamide moiety, which is known for its role in various biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Notably, sulfonamide derivatives often exhibit:

  • Inhibition of Enzyme Activity : Many sulfonamides act as inhibitors of carbonic anhydrase and other enzymes, which can affect physiological processes such as fluid balance and pH regulation.
  • Antimicrobial Properties : Some studies suggest that compounds with similar structures possess antibacterial and antifungal activities by interfering with folate metabolism in microorganisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects. In animal models, administration of the compound resulted in a reduction of inflammatory markers such as TNF-alpha and IL-6.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various sulfonamide derivatives, including our compound of interest. The results indicated that it significantly inhibited the growth of resistant bacterial strains, suggesting potential use in treating infections caused by multidrug-resistant organisms .
  • Anti-inflammatory Research :
    Another research article focused on the anti-inflammatory properties of similar compounds. It was found that these compounds could modulate immune responses effectively, leading to decreased inflammation in models of rheumatoid arthritis .

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